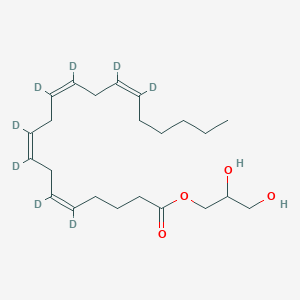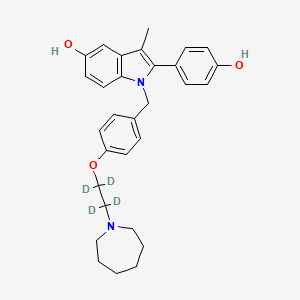
Bazedoxifene-d4
Descripción general
Descripción
Bazedoxifene-d4 es una forma deuterada de Bazedoxifene, un modulador selectivo del receptor de estrógeno de tercera generación. Se utiliza principalmente en la investigación científica como un estándar interno para la cuantificación de Bazedoxifene. Los átomos de deuterio en this compound reemplazan los átomos de hidrógeno, lo que ayuda a distinguirlo de la forma no deuterada durante el análisis por espectrometría de masas .
Métodos De Preparación
La preparación de Bazedoxifene-d4 implica varios pasos, incluida la síntesis de intermedios y la incorporación de átomos de deuterio. Un método implica la reacción de un compuesto representado por una fórmula específica con formiato de amonio o ciclohexadieno en presencia de un catalizador de paladio-carbono. La reacción se lleva a cabo en un disolvente orgánico, y el producto se filtra, lava y seca para obtener this compound . Los métodos de producción industrial se centran en optimizar las condiciones de reacción para asegurar un alto rendimiento y pureza, minimizando el uso de materiales peligrosos y la generación de residuos .
Análisis De Reacciones Químicas
Bazedoxifene-d4 experimenta varias reacciones químicas, que incluyen:
Oxidación: Los reactivos comunes incluyen peróxido de hidrógeno y permanganato de potasio. Los principales productos formados son derivados oxidados de this compound.
Reducción: Se utilizan reactivos como borohidruro de sodio y hidruro de aluminio y litio. Los productos son formas reducidas del compuesto.
Sustitución: Esto implica el reemplazo de grupos funcionales por otros, utilizando reactivos como halógenos o agentes alquilantes.
Aplicaciones Científicas De Investigación
Bazedoxifene-d4 se utiliza ampliamente en la investigación científica, particularmente en:
Química: Como estándar interno en espectrometría de masas para la cuantificación de Bazedoxifene.
Biología: Estudiando las vías metabólicas y la farmacocinética de Bazedoxifene.
Medicina: Investigando sus posibles efectos terapéuticos, incluido su papel como un modulador selectivo del receptor de estrógeno en el tratamiento de la osteoporosis y ciertos cánceres
Mecanismo De Acción
Bazedoxifene-d4, al igual que Bazedoxifene, actúa como un modulador selectivo del receptor de estrógeno. Se une a los receptores de estrógeno y puede funcionar como un agonista y un antagonista, dependiendo del tipo de tejido. Esta acción dual ayuda a reducir la resorción ósea y a disminuir los marcadores bioquímicos de la renovación ósea. Los objetivos moleculares incluyen los receptores de estrógeno, y las vías implicadas están relacionadas con la señalización de estrógeno .
Comparación Con Compuestos Similares
Bazedoxifene-d4 es único debido a su sustitución de deuterio, lo que mejora su estabilidad y permite una cuantificación precisa en la investigación. Compuestos similares incluyen:
Raloxifene: Otro modulador selectivo del receptor de estrógeno utilizado en el tratamiento de la osteoporosis.
Tamoxifeno: Utilizado principalmente en el tratamiento del cáncer de mama.
Ospemifene: Utilizado para tratar la dispareunia en mujeres posmenopáusicas
This compound destaca por su aplicación específica en la investigación como un estándar interno, proporcionando datos precisos y confiables en varios estudios científicos.
Propiedades
IUPAC Name |
1-[[4-[2-(azepan-1-yl)-1,1,2,2-tetradeuterioethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N2O3/c1-22-28-20-26(34)12-15-29(28)32(30(22)24-8-10-25(33)11-9-24)21-23-6-13-27(14-7-23)35-19-18-31-16-4-2-3-5-17-31/h6-15,20,33-34H,2-5,16-19,21H2,1H3/i18D2,19D2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJGJABZCDBEDK-AUZVCRNNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=C(C=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)O)C(=C2C4=CC=C(C=C4)O)C)N5CCCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


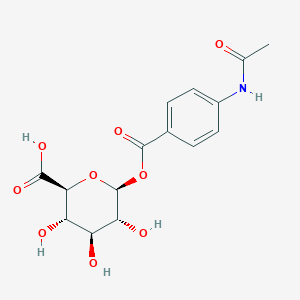

![2-[4-(2-methylsulfonylphenyl)piperazin-1-yl]-1,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidin-4-one](/img/structure/B8058516.png)


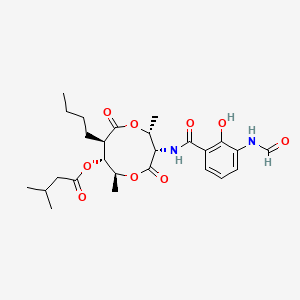
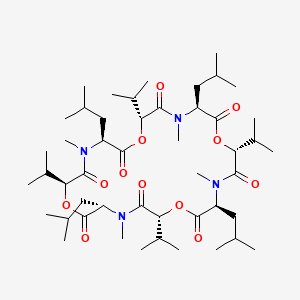
![4,6,7-trideuterio-5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole](/img/structure/B8058547.png)

![N2'-Deacetyl-N2'-[3-(methylthio)-1-oxopropyl]-maytansine](/img/structure/B8058559.png)
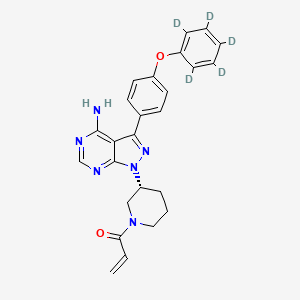
![10-[(1-oxohexadecyl-1,2,3,4-13C4)oxy]-octadecanoicacid](/img/structure/B8058595.png)
![10-[(1-Oxohexadecyl)oxy-d31]-octadecanoicacid](/img/structure/B8058596.png)
